molecular formula C8H12N4O3S2 B12485893 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B12485893
M. Wt: 276.3 g/mol
InChI Key: DQRMDWFIMXMIGK-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structures

Properties

Molecular Formula

C8H12N4O3S2

Molecular Weight

276.3 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C8H12N4O3S2/c13-7(3-16-8-9-5-10-12-8)11-6-1-2-17(14,15)4-6/h5-6H,1-4H2,(H,11,13)(H,9,10,12)

InChI Key

DQRMDWFIMXMIGK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of a thiolane derivative with a triazole compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted acetamides.

Scientific Research Applications

N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The pathways involved in its mechanism of action may include the inhibition of specific metabolic processes or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms, such as:

Uniqueness

The uniqueness of N-(1,1-dioxo-1??-thiolan-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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